molecular formula C2H4ClN3S B190155 1,2,4-Thiadiazol-5-amine hydrochloride CAS No. 152513-91-2

1,2,4-Thiadiazol-5-amine hydrochloride

Cat. No. B190155
M. Wt: 137.59 g/mol
InChI Key: JCIIKRHCWVHVFF-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-5-amine hydrochloride is a chemical compound with the CAS Number: 152513-91-212. It has a molecular weight of 138.612 and a linear formula of C2H4ClN3S1.



Synthesis Analysis

The synthesis of 1,2,4-Thiadiazol-5-amine derivatives involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas3. This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature3. Another method involves I2-mediated oxidative C-N and N-S bond formations in water, enabling a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates3.



Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine hydrochloride can be viewed using Java or Javascript4. The structure is also available as a 2D Mol file or as a computed 3D SD file4.



Chemical Reactions Analysis

The chemical reactions involving 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, the synthesis process mentioned above involves several chemical reactions3.



Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine hydrochloride is a solid substance12. It has a melting point of 166-169℃12. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C2.


Scientific Research Applications

1. Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole derivatives, closely related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been studied for their biological properties. Schiff bases derived from these compounds demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Additionally, they exhibited cytotoxicity on cancer cell lines, suggesting potential application in cancer therapy (Gür et al., 2020).

2. Structural Analysis and Molecular Structure Studies

The structural characteristics of thiadiazole derivatives, such as 1,3,4-thiadiazol-2-amine hydrochloride, have been a subject of research. Studies involving vibrational analysis and molecular structure determination using techniques like FT-IR, NMR spectroscopy, and X-Ray diffraction provide insights into the molecular composition and potential applications in material science (Channar et al., 2019).

3. DNA Interaction Studies

Research on 1,3,4-thiadiazole compounds has shown their ability to interact with DNA, which is crucial for developing new therapeutic drugs. These compounds exhibit strong binding to DNA, predominantly through groove binding mode. Such interactions are essential for understanding their role in genetic material manipulation and potential therapeutic applications (Shivakumara & Krishna, 2021).

4. Synthesis and Computational Studies

Innovative methods for synthesizing 1,3,4-thiadiazole derivatives, including those related to 1,2,4-Thiadiazol-5-amine hydrochloride, have been developed. These methods involve environmentally friendly and efficient synthesis processes, highlighting the compound's potential in various applications, such as material science and pharmaceuticals (Erdogan, 2018).

5. Corrosion Inhibition Performance

Thiadiazole derivatives have been evaluated as corrosion inhibitors, particularly in acidic environments. The effectiveness of these compounds in protecting metals like steel from corrosion, supported by experimental and computational studies, demonstrates their utility in industrial applications (Attou et al., 2020).

Future Directions

The future directions of 1,2,4-Thiadiazol-5-amine hydrochloride are not explicitly mentioned in the search results. However, given its chemical properties and synthesis methods, it could potentially be used in various fields of chemistry and medicine.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1,2,4-thiadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIKRHCWVHVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621497
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Thiadiazol-5-amine hydrochloride

CAS RN

152513-91-2
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Hinklin, BR Baer, SA Boyd, MD Chicarelli… - Bioorganic & Medicinal …, 2020 - Elsevier
Glucose flux through glucokinase (GK) controls insulin release from the pancreas in response to high levels of glucose. Flux through GK is also responsible for reducing hepatic glucose …
Number of citations: 8 www.sciencedirect.com

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